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Compound Name: Sulfadimethoxypyrimidine D4

Cat. No.: B12298216 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Sulfadimethoxypyrimidine-D4 is the deuterium-labeled version of sulfadimethoxypyrimidine, a

broad-spectrum sulfonamide antibiotic.[1][2] Isotopic labeling with deuterium is a common

strategy in drug development to study metabolism, pharmacokinetics, and to potentially

improve the metabolic profile of a drug. This technical guide provides a comprehensive

overview of the known physicochemical properties of Sulfadimethoxypyrimidine-D4, including

detailed experimental protocols and relevant analytical methodologies.

Chemical and Physical Properties
Sulfadimethoxypyrimidine-D4 is characterized by the substitution of four hydrogen atoms with

deuterium on the phenyl ring. This isotopic substitution primarily affects the molecular weight

and can have subtle effects on other physicochemical properties.

Table 1: General Properties of
Sulfadimethoxypyrimidine-D4
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Property Value Source

Chemical Name

4-amino-N-(4,6-

dimethoxypyrimidin-2-

yl)benzene-d4-sulfonamide

N/A

Synonym

4-amino-2,3,5,6-tetradeuterio-

N-(4,6-dimethoxypyrimidin-2-

yl)benzenesulfonamide

N/A

CAS Number 1392211-88-9 [3][4]

Molecular Formula C₁₂H₁₀D₄N₄O₄S [3]

Molecular Weight 314.35 g/mol

Storage Temperature -20°C

Table 2: Physicochemical Data of
Sulfadimethoxypyrimidine and its Deuterated Analog
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Property
Sulfadimethoxypyri
midine

Sulfadimethoxypyri
midine-D4

Notes

Melting Point 200 °C 192-195 °C

Data for the D4

variant is for the

closely related

"Sulfadimethoxine-d4"

and should be

considered an

approximation.

Solubility Data not available

Soluble in warm

methanol. To increase

solubility, heating the

tube to 37°C and

sonicating is

recommended.

Quantitative solubility

data for the D4 variant

in various solvents is

not readily available.

General methods for

determining

sulfonamide solubility

are described in the

protocols section.

pKa Data not available Data not available

The pKa of

sulfonamides can be

determined

experimentally using

methods like UV-

spectrophotometry or

capillary

electrophoresis. A

general protocol is

provided below.

Experimental Protocols
Detailed methodologies for determining key physicochemical properties of sulfonamides are

outlined below. These protocols can be adapted for the specific analysis of

Sulfadimethoxypyrimidine-D4.
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Determination of Melting Point
The melting point of a crystalline solid is a critical indicator of its purity.

Methodology: Capillary Melting Point Determination

Sample Preparation: A small amount of the crystalline Sulfadimethoxypyrimidine-D4 is finely

ground and packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3

mm.

Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or similar) is used.

Procedure:

The capillary tube is placed in the heating block of the apparatus.

The sample is heated at a rapid rate initially to determine an approximate melting range.

The measurement is then repeated with a fresh sample, heating at a slower rate (1-2 °C

per minute) as the temperature approaches the expected melting point.

The temperature at which the first liquid appears (onset) and the temperature at which the

entire sample becomes liquid (completion) are recorded as the melting range.

Determination of Solubility
Solubility is a crucial parameter for drug formulation and bioavailability.

Methodology: Shake-Flask Method

Solvent Selection: A range of pharmaceutically relevant solvents (e.g., water, ethanol,

methanol, acetone, buffer solutions at different pH values) are chosen.

Procedure:

An excess amount of Sulfadimethoxypyrimidine-D4 is added to a known volume of each

solvent in a sealed container.
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The containers are agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25

°C or 37 °C) until equilibrium is reached (typically 24-48 hours).

The resulting saturated solutions are filtered to remove any undissolved solid.

The concentration of Sulfadimethoxypyrimidine-D4 in the filtrate is determined using a

suitable analytical method, such as High-Performance Liquid Chromatography (HPLC)

with UV detection.

Determination of pKa
The acid dissociation constant (pKa) is essential for understanding the ionization state of a

drug at different physiological pH values.

Methodology: UV-Metric Titration

Principle: The UV absorbance of a compound changes as its ionization state changes with

pH. By measuring the absorbance at a fixed wavelength across a range of pH values, the

pKa can be determined.

Procedure:

A stock solution of Sulfadimethoxypyrimidine-D4 is prepared in a suitable solvent (e.g.,

methanol).

A series of buffer solutions with known pH values are prepared.

A small aliquot of the stock solution is added to each buffer solution.

The UV absorbance of each solution is measured at a wavelength where the ionized and

non-ionized forms of the molecule have different absorbance values.

The pKa is calculated by plotting absorbance versus pH and fitting the data to the

Henderson-Hasselbalch equation.

Analytical Characterization
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A combination of analytical techniques is employed to confirm the identity, purity, and structure

of Sulfadimethoxypyrimidine-D4.

Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of

Sulfadimethoxypyrimidine-D4. High-resolution mass spectrometry (HRMS) can provide the

exact mass, confirming the elemental composition. Tandem mass spectrometry (MS/MS) can

be used to study fragmentation patterns, which can aid in structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural confirmation.

¹H NMR: The absence of signals in the aromatic region corresponding to the deuterated

positions confirms the isotopic labeling.

¹³C NMR: The carbon signals in the deuterated phenyl ring may show splitting due to

coupling with deuterium.

²H NMR: A signal corresponding to the deuterium nuclei will be present.

High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of Sulfadimethoxypyrimidine-D4 and for

quantifying its concentration in various matrices. A reversed-phase C18 column with a mobile

phase consisting of a mixture of acetonitrile and water (with a pH modifier like formic acid) is a

common starting point for method development.

Stability and Degradation
While specific stability data for Sulfadimethoxypyrimidine-D4 is not available, studies on the

degradation of other sulfonamides provide insight into potential pathways.

Potential Degradation Pathways:

Photodegradation: Exposure to UV light can lead to the cleavage of the sulfonamide bond,

potentially forming sulfanilic acid derivatives and the pyrimidine moiety.
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Hydrolysis: The sulfonamide bond may be susceptible to hydrolysis under acidic or basic

conditions, although it is generally stable at neutral pH.

Oxidation: The aniline nitrogen and the sulfur atom are potential sites of oxidation.

A proposed degradation pathway for sulfonamides often involves the cleavage of the S-N bond.

Sulfadimethoxypyrimidine-D4 Degradation
(e.g., Photolysis, Hydrolysis)

4-amino-d4-benzenesulfonic acid

2-amino-4,6-dimethoxypyrimidine

Click to download full resolution via product page

Caption: A simplified diagram illustrating a potential degradation pathway of

Sulfadimethoxypyrimidine-D4.

Crystalline Structure and Polymorphism
There is no publicly available data on the crystal structure or polymorphism of

Sulfadimethoxypyrimidine-D4. Polymorphism, the ability of a solid material to exist in more than

one form or crystal structure, can significantly impact the physicochemical properties of a drug,

including its solubility and bioavailability. Characterization techniques such as X-ray powder

diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis

(TGA) would be required to investigate the solid-state properties of this compound.

Workflow for Physicochemical Characterization
The following diagram outlines a logical workflow for the comprehensive physicochemical

characterization of a deuterated compound like Sulfadimethoxypyrimidine-D4.
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Caption: A logical workflow for the physicochemical characterization of

Sulfadimethoxypyrimidine-D4.

Conclusion
This technical guide provides a summary of the available physicochemical data for

Sulfadimethoxypyrimidine-D4 and outlines standard experimental protocols for its

characterization. While specific quantitative data for some properties of the deuterated analog

are limited, the provided methodologies for related sulfonamides offer a robust framework for

researchers in drug development. Further experimental investigation is required to fully

elucidate the properties of this isotopically labeled compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b12298216?utm_src=pdf-custom-synthesis
https://immunomart.com/product/sulfadimethoxypyrimidine-d4/
https://www.glpbio.com/ar/sulfadimethoxypyrimidine-d4.html
https://www.glpbio.com/de/sulfadimethoxypyrimidine-d4.html
https://clearsynth.com/product/sulfadimethoxypyrimidine-d4
https://www.benchchem.com/product/b12298216#physicochemical-properties-of-sulfadimethoxypyrimidine-d4
https://www.benchchem.com/product/b12298216#physicochemical-properties-of-sulfadimethoxypyrimidine-d4
https://www.benchchem.com/product/b12298216#physicochemical-properties-of-sulfadimethoxypyrimidine-d4
https://www.benchchem.com/product/b12298216#physicochemical-properties-of-sulfadimethoxypyrimidine-d4
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12298216?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12298216?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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